Cappariloside A

Description

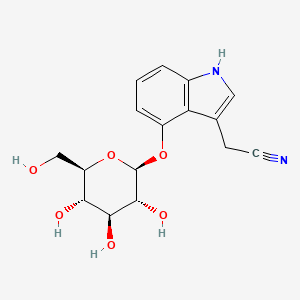

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O6 |

|---|---|

Molecular Weight |

334.32 g/mol |

IUPAC Name |

2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-indol-3-yl]acetonitrile |

InChI |

InChI=1S/C16H18N2O6/c17-5-4-8-6-18-9-2-1-3-10(12(8)9)23-16-15(22)14(21)13(20)11(7-19)24-16/h1-3,6,11,13-16,18-22H,4,7H2/t11-,13-,14+,15-,16-/m1/s1 |

InChI Key |

ZVFUTZQNUQUJLW-YMILTQATSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=CN2)CC#N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=CN2)CC#N |

Origin of Product |

United States |

Isolation, Characterization, and Structural Determination of Cappariloside a

Methodologies for the Isolation and Purification of Cappariloside A from Biological Matrices

The isolation of this compound from plant sources, such as the fruits of Capparis spinosa, involves a multi-step process that begins with extraction and is followed by various chromatographic purification methods. uzh.chhmdb.caresearchgate.net

The initial step in obtaining this compound is the extraction from the plant matrix. uzh.chhmdb.cardd.edu.iqkoreascience.kr A common approach involves the use of methanol (B129727) as the primary solvent. uzh.ch For instance, the methanolic extract of the mature fruits of Capparis spinosa has been used as the starting material for the isolation of this compound. uzh.ch

In some procedures, a more complex extraction process is employed. One such method involves treating the powdered dry extract of Capparis spinosa roots with 2% oxalic acid, followed by filtration and subsequent treatment with sodium hydroxide (B78521). rdd.edu.iq Another approach for leaf extracts involves infusion in boiling water, followed by partitioning with solvents like ethyl acetate (B1210297) and butanol. nih.gov The choice of solvent and extraction method can significantly influence the yield and purity of the initial extract. For example, studies on Capparis spinosa leaves have shown that maceration with 80% methanol can yield a high content of phenolic and flavonoid compounds. researchgate.net

Here is a summary of extraction techniques used for compounds from Capparis species:

| Plant Part | Extraction Method | Solvent System | Reference |

| Mature Fruits | Methanolic Extraction | Methanol | uzh.ch |

| Roots | Acid-Base Extraction | 2% Oxalic Acid, Sodium Hydroxide | rdd.edu.iq |

| Leaves | Infusion and Partitioning | Boiling Water, Ethyl Acetate, Butanol | nih.gov |

| Leaves | Maceration | 80% Methanol | researchgate.net |

| Flower Buds | Soxhlet/Maceration | Methanol/Water, Acetone/Water | researchgate.net |

Following extraction, the crude extract containing this compound is subjected to various chromatographic techniques to isolate the pure compound. uzh.chhmdb.caresearchgate.netrdd.edu.iqkoreascience.kr

Preparative chromatography is a cornerstone for the purification of this compound. uzh.chhmdb.caresearchgate.netclockss.org Column chromatography, utilizing both normal and reverse-phase silica (B1680970) gel, is frequently employed. uzh.ch For instance, the methanolic extract of C. spinosa fruits was fractionated using a combination of reverse and normal phase silica gel column chromatography to yield this compound. uzh.ch

In a specific example, a fraction obtained from column chromatography was further purified using a reversed-phase (RP-18) column with an acetone/water (1:4, v/v) solvent system to isolate this compound. researchgate.net Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers a higher resolution separation and is a valuable tool for obtaining highly pure compounds. welch-us.com The principles of preparative chromatography involve balancing purity, recovery, and sample load to achieve optimal separation. welch-us.com

Commonly used chromatographic methods for the purification of natural products include:

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Reference |

| Column Chromatography | Normal and Reverse-Phase Silica Gel | Varied based on fraction | uzh.ch |

| Reversed-Phase (RP-18) Column | RP-18 Silica Gel | Acetone/Water (1:4, v/v) | researchgate.net |

While not explicitly detailed for the isolation of this compound in the provided context, advanced separation techniques like High-Speed Countercurrent Chromatography (HSCCC) have been successfully used to isolate other compounds, such as flavonoids, from Capparis species. nih.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes lead to irreversible adsorption and decomposition of samples. nih.gov This method could potentially be applied for the efficient purification of this compound.

Chromatographic Separation Strategies for this compound Purification

Preparative Chromatography (e.g., HPLC, Column Chromatography) for this compound

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. uzh.chrdd.edu.iqkoreascience.krthegoodscentscompany.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, and it has been instrumental in determining the structure of this compound. uzh.chresearchgate.netrdd.edu.iqthegoodscentscompany.comresearchgate.netresearchgate.netnih.gov Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to assign the proton and carbon signals and to establish the connectivity within the molecule. researchgate.netresearchgate.net

The ¹H-NMR spectrum of this compound shows characteristic signals for the indole (B1671886) ring protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the protons of the glucose moiety. researchgate.net Similarly, the ¹³C-NMR spectrum provides information about all the carbon atoms in the molecule. clockss.orgresearchgate.net The structure of this compound was confirmed by comparing its NMR data with published values and through detailed analysis of HMBC correlations. researchgate.net

¹H-NMR Spectral Data of this compound (500 MHz, DMSO-d₆) researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-NH | 11.10 | d | 2.5 |

| H-2 | 7.20 | d | 2.5 |

| H-5 | 6.69 | dd | 8.5, 1.5 |

| H-6 | 7.00 | dd | 8.5, 8.5 |

| H-7 | 6.99 | dd | 8.5, 1.5 |

| H-8 | 4.18 | AB system | 18.5 |

| H-1ʹ | 4.89 | d | 7.5 |

| H-2ʹ | 3.39 | dd | 7.5, 9.0 |

| H-3ʹ | 3.29 | t | 9.0 |

| H-4ʹ | 3.20 | t | 9.0 |

| H-5ʹ | 3.33 | m | |

| Ha-6ʹ | 3.50 | dd | 12.0, 5.0 |

| Hb-6ʹ | 3.74 | dd | 12.0, 2.0 |

¹³C-NMR Spectral Data of this compound (DMSO-d₆) clockss.org

| Carbon | Chemical Shift (δ, ppm) |

| C-8 | 14.8 |

| C-6' | 60.6 |

| C-4' | 69.6 |

| C-2' | 73.3 |

| C-3' | 76.4 |

| C-5' | 76.8 |

| C-1' | 101.1 |

| C-3a | 103.3 |

| C-7 | 103.6 |

| C-5 | 106.0 |

| C-2 | 116.5 |

| CN | 120.2 |

| C-6 | 122.5 |

| C-3 | 122.7 |

| C-7a | 137.7 |

| C-4 | 151.7 |

In addition to NMR, other spectroscopic techniques such as Ultraviolet (UV) and Infrared (IR) spectroscopy, as well as mass spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), are used to complement the structural elucidation. uzh.chrdd.edu.iqresearchgate.net For example, the molecular formula of this compound was established as C₁₆H₁₈N₂O₆ based on HR-ESI-MS data, which showed a sodium adduct ion [M+Na]⁺ at m/z 357.1059 (calculated for C₁₆H₁₈N₂O₆Na, 357.1063). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

2D NMR (COSY, HMQC, HMBC, NOESY) Data Analysis of this compound

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would establish the spin systems within the indole aromatic ring and the glucose unit, confirming the connectivity between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) : Now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates proton signals with the carbon atoms to which they are directly attached. princeton.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu It is particularly powerful for connecting different structural fragments. In the case of this compound, HMBC correlations would be key to identifying the linkage point between the glucose unit and the indole aglycone. For instance, a correlation between the anomeric proton of glucose (H-1') and the C-4 carbon of the indole ring would confirm the O-glycosidic bond at that position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is crucial for determining the relative stereochemistry of the molecule. For this compound, NOESY data would help confirm the β-configuration of the glycosidic linkage by showing spatial proximity between the anomeric proton (H-1') and specific protons on the aglycone.

Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Analysisclockss.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org For the analysis of this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized. The positive ion mode showed a sodium adduct ion [M+Na]⁺ at m/z 357, while the negative ion mode showed a deprotonated molecule [M–H]⁻ at m/z 333. clockss.org These results are consistent with a molecular weight of 334 for this compound. clockss.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for this compound Elemental Compositionresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. uni-rostock.denih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analysis of this compound exhibited a sodium adduct ion [M+Na]⁺ at m/z 357.1059. researchgate.net This experimental value is in close agreement with the calculated mass of 357.1063 for the elemental formula C₁₆H₁₈N₂O₆Na, thus confirming the molecular formula of this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for this compound Structural Fragmentation Patternsclockss.org

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce smaller product ions. nationalmaglab.orglabmanager.com This fragmentation pattern provides valuable information about the molecule's structure. nationalmaglab.org In a typical MS/MS experiment for a glycoside like this compound, the most common fragmentation would be the cleavage of the glycosidic bond. This would result in two main fragments: one corresponding to the sugar moiety (glucose, with a neutral loss of 162 Da) and the other corresponding to the aglycone (indole-3-acetonitrile). This analysis helps to confirm the masses of the individual building blocks of the molecule.

Vibrational Spectroscopy (IR) and Optical Rotation for this compound Characterizationclockss.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.orgmasterorganicchemistry.com The IR spectrum of synthetic this compound showed characteristic absorption bands at 3500 and 3350 cm⁻¹ (O-H stretching), 2250 cm⁻¹ (C≡N stretching of the nitrile group), and several peaks between 1625 and 1077 cm⁻¹ corresponding to aromatic C=C bonds and C-O bonds of the glycoside. clockss.org These data confirm the presence of hydroxyl, nitrile, and glycosidic functionalities within the molecule.

Optical rotation measures the rotation of plane-polarized light by a chiral molecule. This compound is a chiral compound due to the stereocenters in the glucose unit. The specific rotation of synthetic this compound was measured as [α]D²⁰ -45.0° (c 0.4, MeOH). clockss.org This value is noted to be larger than that reported for the natural product, a difference attributed to the fact that the synthetic compound was obtained as crystalline prisms while the natural product was an amorphous solid. clockss.org

X-ray Crystallography for this compound Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. wikipedia.org It involves diffracting X-rays off a single crystal of the material to generate a unique diffraction pattern, from which the electron density and atomic positions can be calculated. wikipedia.org

In the literature, natural this compound is described as an amorphous solid. clockss.org However, a total synthesis of the compound yielded colorless prisms, which is a prerequisite for X-ray diffraction analysis. clockss.org Despite the formation of crystals, there are no reports in the reviewed literature of a successful X-ray crystallographic analysis of this compound. Therefore, while the planar structure and relative stereochemistry have been established by NMR and other spectroscopic methods, the absolute configuration is inferred based on the common D-configuration of glucose from natural sources.

Biosynthesis and Ecological Context of Cappariloside a

Natural Occurrence and Distribution of Cappariloside A in Plant Species (e.g., Capparis spinosa)

This compound is a naturally occurring cyanidoindole alkaloid primarily isolated from plant species belonging to the Capparaceae family. nih.gov Its most well-documented source is the caper bush, Capparis spinosa L., a perennial shrub native to the Mediterranean region and parts of Asia. nih.govfrontiersin.orggre.ac.uk

Within Capparis spinosa, this compound has been specifically identified in the fruits. nih.govmdpi.com Research involving the extraction and analysis of various plant parts has consistently pointed to the mature fruits as the primary location for this compound. mdpi.comscialert.net For instance, a study by Fu et al. (2007) reported the isolation of this compound from the n-butanol fraction of a total alkaloid extract from C. spinosa fruits. nih.govmdpi.com It is often found alongside other related compounds and metabolites. Notably, its 6′-glucopyranosyl isomer, Cappariloside B, has also been isolated from the methanol (B129727) extract of dried mature fruits of the same plant. nih.gov Other compounds identified in the fruits alongside this compound include stachydrine (B192444), hypoxanthine, and uracil (B121893). mdpi.com While this compound is a known constituent of Capparis spinosa, it has also been reported in Capparis decidua. iscientific.org

The distribution of this compound within the plant is specific, with current research indicating its abundance in the fruits rather than other organs like roots or leaves. nih.gov This localized accumulation suggests a targeted biological role for the compound, potentially related to fruit development, protection, or seed dispersal.

Table 1: Natural Occurrence of this compound

| Compound | Plant Species | Family | Plant Part | Associated Compounds | Reference |

|---|---|---|---|---|---|

| This compound | Capparis spinosa L. (Caper) | Capparaceae | Fruits (mature) | Cappariloside B, Stachydrine, Hypoxanthine, Uracil | nih.govmdpi.comscialert.netnih.gov |

| This compound | Capparis decidua | Capparaceae | Fruits | Cappariloside B | iscientific.org |

Enzymatic Pathways and Genetic Regulation of this compound Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated; however, based on its chemical structure and related metabolic studies, a probable route involving specific precursors and enzyme classes can be inferred.

This compound is an indole (B1671886) alkaloid, a class of compounds typically derived from the amino acid tryptophan. The biosynthesis is believed to originate from the shikimate pathway, a major metabolic route in plants and microorganisms for the synthesis of aromatic amino acids. nih.govimperial.ac.uk The core structure of this compound is an indole-3-acetonitrile (B3204565) moiety that has been hydroxylated and subsequently glycosylated. nih.gov

The key metabolic steps are hypothesized as follows:

Tryptophan Synthesis : The process begins with the production of tryptophan via the shikimate pathway.

Formation of Indole-3-acetonitrile : Tryptophan is converted into indole-3-acetonitrile. This is a common step in the biosynthesis of various indole compounds in plants.

Hydroxylation : The indole-3-acetonitrile molecule undergoes hydroxylation at the C-4 position of the indole ring, forming 4-hydroxy-1H-indole-3-acetonitrile. This step is likely catalyzed by a cytochrome P450 monooxygenase.

Glycosylation : The final step involves the attachment of a glucose molecule to the hydroxyl group at the C-4 position. This glycosylation reaction results in the formation of this compound (1H-indole-3-acetonitrile 4-O-β-D-glucopyranoside). nih.gov

While the specific enzymes responsible for the synthesis of this compound in Capparis spinosa have not been isolated and characterized, the proposed pathway points to the involvement of several key enzyme families common to plant secondary metabolism.

Cytochrome P450 Monooxygenases (CYPs) : These enzymes are critical for the hydroxylation step, where a hydroxyl group is introduced onto the indole ring. CYPs are a large and diverse group of enzymes in plants known to be involved in the biosynthesis of various secondary metabolites.

UDP-dependent Glycosyltransferases (UGTs) : The glycosylation of the 4-hydroxy-1H-indole-3-acetonitrile intermediate is almost certainly catalyzed by a UGT. creative-enzymes.com These enzymes transfer a sugar moiety, typically glucose from a UDP-glucose donor molecule, to an acceptor molecule, which in this case is the hydroxylated indole core. This step is crucial for increasing the water solubility and stability of the compound.

Modern analytical techniques have begun to shed light on the genetic regulation of secondary metabolite production in Capparis spinosa. A combined metabolome and transcriptome analysis of C. spinosa fruits from different geographical origins provided insights into the biosynthetic regulation of its chemical constituents, including this compound. nih.govfrontiersin.org

The study revealed a significant positive correlation between the accumulation of this compound and other compounds, particularly the alkaloid stachydrine and fatty acids like linoleic acid. nih.govfrontiersin.org This co-accumulation suggests a potential co-regulation of their respective biosynthetic pathways.

Transcriptome data identified that the differential expression of genes was concentrated in biosynthesis and metabolism pathways. frontiersin.org The analysis pointed towards the "Biosynthesis of alkaloids derived from shikimate pathway" (KEGG pathway ko01063) as being relevant to the production of compounds like this compound. nih.gov Although the study did not pinpoint the specific genes for this compound synthesis, it demonstrated that environmental factors and geographical origin significantly affect the transcription of genes involved in secondary metabolite production, which in turn influences the chemical profile of the fruit, including its this compound content. nih.govfrontiersin.org Such transcriptomic studies are a crucial first step toward identifying and functionally characterizing the specific genes and regulatory networks controlling this compound biosynthesis.

Key Enzyme Systems Involved in this compound Biosynthetic Route

Ecological Role and Chemoecological Significance of this compound

As a secondary metabolite, this compound is not involved in the primary growth and development of the plant but likely plays a significant role in its interaction with the environment.

The accumulation of alkaloids and other secondary metabolites in plant tissues, especially in reproductive parts like fruits, is a well-established plant defense strategy. nih.govscitechnol.com These compounds can act as deterrents or toxins to a wide range of organisms, including insects, microbes, and vertebrate herbivores. nih.gov

This compound, as a nitrogenous indole alkaloid, is believed to contribute to the chemical defense of Capparis spinosa. smolecule.com The presence of the cyanide group (-C≡N) in its structure is particularly noteworthy, as cyanide is a potent metabolic inhibitor. While the compound itself is stored in a non-toxic glycosylated form, enzymatic activity upon tissue damage by an herbivore could potentially release a more toxic aglycone. This is a common activation mechanism in plant chemical defense. nih.gov

The localization of this compound in the fruits suggests a primary role in protecting the plant's reproductive investment. By making the fruits unpalatable or toxic to generalist herbivores, the plant can help ensure that its seeds are not consumed and destroyed, thereby increasing its reproductive fitness. tamu.edu While direct studies demonstrating the specific effects of purified this compound on herbivores are limited, its chemical nature and location within the plant strongly support its involvement in plant defense mechanisms. scitechnol.comsmolecule.com

Allelopathic Effects and Interspecies Interactions Mediated by this compound

Allelopathy refers to the ecological phenomenon where one plant influences the growth, germination, and survival of another by releasing chemical compounds into the environment. In the context of this compound, which is an indole-3-acetonitrile glycoside found in Capparis spinosa, its potential role in allelopathic interactions is an area of scientific interest. While direct studies isolating this compound and testing its specific allelopathic effects on other plants are limited, research on Capparis spinosa extracts and related compounds provides significant insights into its potential function in interspecies interactions.

Plants from the Capparaceae family, which is closely related to the Brassicaceae family, are known for producing a variety of secondary metabolites, including glucosinolates and their derivatives, which can have allelopathic properties. nih.gov The presence of this compound in Capparis spinosa suggests it may contribute to the plant's defense and competitive strategies. nih.gov

Research has demonstrated that aqueous extracts of Capparis spinosa exhibit allelopathic effects. A study investigating the impact of these extracts on the germination and early growth of cucumber (Cucumis sativus L.) found that higher concentrations of the extract significantly inhibited both processes. csic.es The aerial parts of C. spinosa showed a stronger inhibitory effect compared to the underground parts. csic.es This suggests that the allelochemicals are more concentrated in the shoots, leaves, and fruits, where this compound is known to be abundant. nih.gov

The core chemical structure of this compound is indole-3-acetonitrile. Studies on indole-3-acetonitrile have revealed its potent herbicidal activity. In one study, purified indole-3-acetonitrile isolated from broccoli residues demonstrated a stronger inhibitory effect on radish growth than the commercial herbicide pendimethalin. nih.gov This finding underscores the potential of indole-3-acetonitrile and its derivatives, like this compound, to act as powerful natural herbicides. The inhibitory effect of indole-3-acetonitrile is dose-dependent, with higher concentrations leading to plant death. nih.gov

Detailed Research Findings:

A laboratory experiment was conducted to evaluate the allelopathic effects of aqueous extracts from the above-ground parts of Capparis spinosa on the germination and seedling growth of cucumber. The results indicated a concentration-dependent inhibitory effect.

Table 1: Allelopathic Effect of Capparis spinosa Aqueous Extract on Cucumber Seed Germination and Seedling Growth

| Extract Concentration (% w/v) | Germination Inhibition (%) | Radicle Length Inhibition (%) | Hypocotyl Length Inhibition (%) |

| 5 | Low | Low | Low |

| 10 | Moderate | Moderate | Moderate |

| 25 | High | High | High |

| 50 | Strong | Strong | Strong |

| 100 | Strong | Strong | Strong |

Data synthesized from findings indicating that concentrations of 50% and 100% have strong allelopathic effects on cucumber germination and growth. csic.es

Another study focused on the herbicidal activity of indole-3-acetonitrile, the aglycone part of this compound, on radish.

Table 2: Comparative Herbicidal Activity of Indole-3-acetonitrile

| Compound | Target Weed | Observed Effect |

| Indole-3-acetonitrile | Radish | Stronger inhibitory effect than pendimethalin |

| Pendimethalin (Commercial Herbicide) | Radish | Standard inhibitory effect |

Based on research highlighting the potent herbicidal activity of indole-3-acetonitrile. nih.gov

Chemical Synthesis and Derivatization Strategies for Cappariloside a and Analogues

Total Synthesis Approaches to Cappariloside A

The first total synthesis of this compound was accomplished in 2000, providing unambiguous confirmation of its structure and a pathway for producing the compound for further study. This and subsequent synthetic strategies have addressed the key challenges of constructing the indole (B1671886) core and stereoselectively installing the glucose moiety.

The retrosynthetic analysis of this compound identifies the primary disconnection at the glycosidic bond. This bond cleavage simplifies the target molecule into two key building blocks: the aglycone, 4-hydroxyindole-3-acetonitrile, and a suitable glucose donor. This strategic disconnection is logical as it separates the synthesis of the complex indole core from the stereochemically sensitive glycosylation step.

The aglycone, 4-hydroxyindole-3-acetonitrile, can be further disconnected. A common approach involves retrosynthetically converting the acetonitrile (B52724) group to a more manageable precursor, such as an aldehyde, leading back to a substituted indole like 4-benzyloxyindole-3-carbaldehyde. This precursor can ultimately be traced back to commercially available starting materials like indole-3-carbaldehyde. The glucose portion is typically derived from a protected and activated form of D-glucose, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which is a commercially available or readily prepared reagent.

The formation of the O-glycosidic bond between the 4-hydroxy group of the indole core and the glucose unit is arguably the most challenging step in the synthesis of this compound. The strategy must control the stereochemistry at the anomeric carbon to exclusively form the β-isomer, which is present in the natural product.

The first total synthesis successfully employed 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor. Initial attempts using standard phase-transfer catalysis conditions proved unsuccessful. After screening various bases, lithium hydroxide (B78521) (LiOH) in dimethylformamide (DMF) was identified as the optimal reagent for promoting the glycosylation reaction. To facilitate purification, the reaction mixture was subsequently treated with acetic anhydride (B1165640) and pyridine. This acetylation step resulted in the formation of the fully protected intermediate, 4-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyloxy)indole-3-acetonitrile. The final step is a simple deprotection of the acetyl groups using sodium methoxide (B1231860) (NaOMe) in methanol (B129727), which furnishes this compound in near-quantitative yield (98%).

Table 1: Conditions for the Glycosylation of 4-Hydroxyindole-3-acetonitrile

| Entry | Glycosyl Donor | Base (equiv.) | Solvent | Post-Treatment | Product(s) | Yield | Reference |

| 1 | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (2.2) | LiOH (2.2) | DMF | Ac₂O, Pyridine | Protected this compound | 55% | |

| 2 | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (5.0) | LiOH (10) | DMF | Ac₂O, Pyridine | Protected this compound | 79% (over two steps) | |

| 3 | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Bu₄N⁺HSO₄⁻ | aq. NaOH–CHCl₃ | - | No Reaction | 0% |

Stereoselective Synthesis of this compound Core Structure

Semi-synthetic Modifications and this compound Derivative Synthesis

While total synthesis provides access to the natural product, the synthesis of derivatives and analogues is crucial for probing biological mechanisms and optimizing activity. This can be achieved through semi-synthetic modification of the natural product or, more commonly, by adapting total synthesis routes to incorporate new functionalities.

Semi-synthesis involves using the isolated natural product as a starting material for chemical modifications. However, in the case of this compound, the literature focuses predominantly on total synthesis. There is limited reporting on the semi-synthetic modification of the this compound scaffold itself. The synthetic routes developed are versatile enough that it is often more efficient to produce analogues by introducing desired changes to the early-stage building blocks (the aglycone or sugar) rather than by chemically altering the final, complex natural product.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically altering a molecule's structure to understand how these changes impact its biological activity. Such studies on this compound are motivated by its reported antiviral properties. By synthesizing analogues, researchers can identify the key chemical features responsible for its effects.

A key example of a this compound analogue is its positional isomer, Indole-3-acetonitrile-6-O-β-d-glucopyranoside. This compound differs from this compound only in the attachment point of the glucose moiety to the indole ring (position 6 instead of 4). A practical total synthesis for this isomer has been developed, starting from 6-benzyloxyindole. The synthesis of this and other non-glycosylated analogues of the indole-3-acetonitrile (B3204565) core has been pursued to investigate their anti-inflammatory and antiviral activities.

For instance, a study comparing the anti-influenza activity of this compound (4-O-isomer) with its 6-O-isomer provides direct SAR insights. The synthesis of the 6-O-isomer involved a key glycosylation step using 6-hydroxyindole-3-acetonitrile and 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide. The biological evaluation of these precisely defined isomers is critical for determining whether the placement of the bulky, hydrophilic sugar group influences the molecule's ability to interact with its biological targets.

Table 2: Comparison of this compound and a Key Analogue

| Compound | Structure | Key Structural Difference | Synthetic Approach | Biological Activity Investigated | Reference |

| This compound | Indole-3-acetonitrile-4 -O-β-d-glucopyranoside | Glucose at indole C4-position | Total synthesis from indole-3-carbaldehyde | Anti-influenza | |

| Isomer Analogue | Indole-3-acetonitrile-6 -O-β-d-glucopyranoside | Glucose at indole C6-position | Total synthesis from 6-benzyloxyindole | Anti-influenza |

Structure-Directed Modifications of this compound Scaffold

Chemoenzymatic Synthesis of this compound and its Analogues

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for constructing complex molecules like this compound. This approach leverages the high selectivity and mild reaction conditions of enzymes to overcome challenges often encountered in purely chemical routes, such as regioselectivity and stereoselectivity in glycosylation reactions. researchgate.netnih.gov

While specific reports detailing a complete chemoenzymatic synthesis of this compound are not prevalent, the principles have been widely applied to other complex glycosides. chemrxiv.orgrsc.orgmdpi.com The general strategy involves the chemical synthesis of a complex aglycone—in this case, a 4-hydroxyindole (B18505) derivative—and a suitable glycosyl donor, followed by an enzymatic coupling step. nih.govrsc.org For instance, glycosylation using in vitro plant cultures presents a potential one-step enzymatic reaction for preparing glycosides, circumventing the tedious protection-deprotection sequences of chemical synthesis. researchgate.net This biocatalytic approach is increasingly seen as a sustainable and efficient alternative for producing natural product analogues. nih.gov

Table 1: Comparison of Chemical vs. Potential Chemoenzymatic Glycosylation

| Feature | Conventional Chemical Synthesis | Chemoenzymatic Synthesis |

| Selectivity | Often requires protecting groups for regioselectivity. | High regioselectivity and stereoselectivity are inherent to the enzyme. researchgate.net |

| Reaction Steps | Multi-step (protection, glycosylation, deprotection). researchgate.net | Potentially a single enzymatic glycosylation step. researchgate.net |

| Conditions | Can involve harsh catalysts and temperatures. researchgate.net | Typically mild, aqueous conditions. rsc.org |

| Yield | Can be compromised by side reactions and multiple steps. researchgate.net | Potentially higher overall yields due to fewer steps. |

| Sustainability | Generates more chemical waste from reagents and solvents. | Greener approach with biodegradable catalysts (enzymes). rsc.org |

The development of "glycosynthases," engineered enzymes derived from glycosidases, has further expanded the toolkit for chemoenzymatic synthesis. These enzymes can catalyze the formation of glycosidic bonds with high efficiency without the risk of hydrolyzing the product. beilstein-journals.org The application of such biocatalysts could streamline the synthesis of this compound and its analogues, enabling the creation of diverse compound libraries for further biological evaluation.

Methodological Advancements in this compound Chemical Synthesis

The total synthesis of this compound has been a subject of methodological refinement, focusing primarily on the crucial O-glycosylation step that links the glucose moiety to the 4-hydroxyindole aglycone.

An early and straightforward total synthesis of this compound was achieved by Somei and Yamada. researchgate.net This method established a foundational route that has been referenced and built upon. A key feature of this synthesis was a lithium hydroxide-promoted glycosylation. researchgate.netrsc.org The reaction involved coupling 4-hydroxyindole-3-acetonitrile with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. Lithium hydroxide proved to be an optimal base for this transformation, which proceeded under mild phase-transfer catalysis conditions. rsc.org This approach is particularly well-suited for phenolic O-glycosides. The subsequent acetylation of the intermediate followed by the removal of the acetyl protecting groups afforded this compound in a high yield. rsc.org

Table 2: Key Steps in the First Total Synthesis of this compound researchgate.netrsc.org

| Step | Reactants | Key Reagents/Conditions | Product | Yield |

| Glycosylation & Acetylation | 4-hydroxyindole-3-acetonitrile, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 1. Lithium hydroxide (LiOH) 2. Acetic anhydride | Protected β-glycoside intermediate | 79% (for two steps) |

| Deprotection | Protected β-glycoside intermediate | - | This compound | 98% |

| Overall Yield | Indole-3-carbaldehyde (starting material) | Five steps | This compound | 41% |

Methodological advancements in O-glycosylation chemistry offer promising alternatives to this initial route. The choice of the glycosyl donor is critical for the efficiency and stereoselectivity of the glycosylation reaction. wikipedia.orgnih.gov While glycosyl bromides are effective, they can be less stable than other donors. rsc.org Glycosyl fluorides, for example, have emerged as highly favorable donors. They are more stable and easier to handle, and their activation requires milder fluorophilic promoters like AgClO₄/SnCl₂ or BF₃·OEt₂. rsc.org

Other advanced glycosylation donors that have been developed for complex natural product synthesis include thioglycosides, sulfoxides, and glycosyl trichloroacetimidates. researchgate.netrsc.org These donors can be activated under a variety of specific conditions, allowing chemists to tune the reactivity to match the complexity and sensitivity of the aglycone acceptor. researchgate.net For instance, thioglycosides are stable under many conditions but can be readily activated by thiophilic promoters, making them valuable in multi-step syntheses. researchgate.net The application of these modern glycosylation methods to the synthesis of this compound could lead to more efficient, scalable, and stereocontrolled routes, facilitating access to this compound and a wider range of its structural analogues for biological studies. researchgate.netnih.gov

Biological Activities and Mechanistic Investigations of Cappariloside a Pre Clinical/in Vitro/in Vivo, Non Human Models

In Vitro Cellular and Molecular Mechanisms of Cappariloside A Action

In vitro studies have been instrumental in elucidating the cellular and molecular effects of this compound, particularly its impact on host-pathogen interactions and inflammatory responses.

Currently, direct molecular interaction studies detailing the binding of this compound to specific receptors, enzymes, or ion channels are limited in the public domain. While its effects on downstream signaling pathways are documented, the initial molecular targets that this compound directly engages to elicit these effects have not been fully characterized.

A network pharmacology analysis of a traditional Chinese medicine formula containing this compound identified potential key targets in the treatment of influenza viral pneumonia, including Epidermal Growth Factor Receptor (EGFR), Proto-oncogene c-Fos (FOS), Mitogen-activated protein kinase 1 (MAPK1), Mitogen-activated protein kinase kinase 1 (MAP2K1), HRas Proto-Oncogene, GTPase (HRAS), NRAS Proto-Oncogene, GTPase (NRAS), and RELA Proto-Oncogene, NF-κB Subunit (RELA), all of which are components of the MAPK signaling pathway. researchgate.net However, this study was based on a complex mixture, and the direct interaction of this compound with these proteins requires further experimental validation.

This compound has been shown to modulate key cellular signaling pathways involved in inflammation and the host response to viral infections.

Research indicates that this compound exerts its anti-inflammatory effects by interfering with critical inflammatory signaling cascades. A significant finding is its ability to inhibit the activation of the host interferon (IFN) signaling pathway. researchgate.netnih.gov Specifically, this compound has been demonstrated to strongly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) induced by the PR8/H1N1 influenza virus. researchgate.netnih.gov The phosphorylation of STAT1 is a critical step in the JAK-STAT signaling pathway, which is activated by interferons and leads to the transcription of numerous pro-inflammatory genes. researchgate.netembopress.org By inhibiting STAT1 phosphorylation, this compound effectively dampens the downstream inflammatory response. researchgate.netnih.gov

While direct inhibition of NF-κB by this compound has not been explicitly detailed, the JAK-STAT and NF-κB pathways are known to have significant crosstalk. Furthermore, a study on erucic acid, a compound related to the traditional medicine from which this compound is derived, showed inactivation of both NF-κB and p38 MAPK signaling pathways, suggesting a potential area for future investigation with this compound. researchgate.net A broader analysis of an herbal formula containing this compound also highlighted the MAPK signaling pathway as a central hub in its mechanism of action against influenza viral pneumonia. researchgate.net

There is currently no direct scientific evidence available from the reviewed sources detailing the effects of this compound on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway or other specific oxidative stress pathways.

The direct effects of this compound on key regulators of apoptosis, such as caspases, or on cell cycle proteins like cyclins, have not been specifically elucidated in the available research. One study noted that erucic acid, a compound from the same herbal source, prevented virus-triggered apoptosis of alveolar epithelial cells, but similar direct evidence for this compound is not yet available. researchgate.net

This compound has demonstrated a significant ability to modulate the expression of genes and the subsequent synthesis of proteins involved in the inflammatory response to viral infections. In vitro studies have shown that this compound significantly reduces the expression of several pro-inflammatory cytokines and chemokines stimulated by the A/PR/8/34 (H1N1) influenza virus. researchgate.net This inhibitory effect was observed for Interleukin-6 (IL-6), Interferon-gamma-inducible protein 10 (IP-10, also known as CXCL10), Monokine induced by gamma interferon (MIG, also known as CXCL9), and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES, also known as CCL5). researchgate.netnih.gov

Furthermore, this compound was found to strongly inhibit the expression of Interferon-beta (IFN-β) and Interleukin-29 (IL-29) induced by the PR8/H1N1 virus. researchgate.netnih.gov The compound also inhibited the expression of IP-10 and RANTES/CCL-5 that was induced by exogenous human recombinant IFN-β, further supporting its role in modulating the IFN signaling pathway at the level of gene expression. researchgate.netnih.gov These findings indicate that this compound can effectively impair the upregulation of key pro-inflammatory factors in host cells. researchgate.net

Oxidative Stress Pathways (e.g., Nrf2)

Antimicrobial Mechanisms of this compound against Pathogens (e.g., Bacterial, Fungal, Viral Models)

The antimicrobial properties of this compound have been explored in preclinical studies, demonstrating a spectrum of activity, particularly against viral and bacterial pathogens.

Antiviral Activity

Research has shown that the chemically synthesized compound, this compound, possesses broad-spectrum antiviral efficacy in vitro. nih.gov One study demonstrated its ability to inhibit the replication of several viruses, including influenza A viruses H1N1 and H3N2, parainfluenza virus 3 (PIV3), and adenovirus (ADV). nih.govresearchgate.net The inhibitory effect was confirmed through plaque assays and cytopathic effect inhibition assays. nih.gov this compound was also found to inhibit the replication of progeny virus at concentrations of 1 mg/mL and 2 mg/mL. nih.govresearchgate.net

The proposed antiviral mechanism of this compound against influenza virus appears to be linked to the modulation of the host's immune response rather than direct action on the virus itself. nih.gov The compound significantly impairs the upregulation of pro-inflammatory factors induced by the influenza virus in host cells. nih.gov Specifically, this compound was found to strongly inhibit phosphorylated STAT1 levels and the expression of interferon-beta (IFN-β) and IL-29, which are key components of the host's antiviral signaling pathway. researchgate.net This suggests that the antiviral action of this compound is mediated through the inhibition of the host IFN signaling pathway activation. nih.gov

Antibacterial Activity

This compound, an alkaloid compound isolated from Capparis spinosa roots, has demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. rdd.edu.iqresearchgate.net In a study evaluating its efficacy, this compound showed inhibitory activity against all tested bacterial strains at various concentrations. rdd.edu.iq The antibacterial effect, measured by the zone of inhibition, was found to be concentration-dependent. For instance, against Pseudomonas aeruginosa, the inhibition zone was 28.33 mm at a concentration of 500 mg/ml. rdd.edu.iq In comparison to another alkaloid, Vitexlactam, this compound showed slightly less effect against P. aeruginosa but was still significant. rdd.edu.iq Against Staphylococcus aureus, the inhibition zone was 26.66 mm. researchgate.net The compound's ability to act against a variety of pathogens suggests it may function as part of the plant's natural defense mechanism. rdd.edu.iq

Interactive Data Table: Antibacterial Activity of this compound

The following table summarizes the inhibitory activity of this compound against various pathogenic bacteria.

| Bacterial Strain | Type | Inhibition Zone (mm) at 500 mg/ml | Source(s) |

| Pseudomonas aeruginosa | Gram-Negative | 28.33 | rdd.edu.iq |

| Staphylococcus aureus | Gram-Positive | 26.66 | researchgate.net |

| Streptococcus viridans | Gram-Positive | Not specified, but showed effect | rdd.edu.iq |

| Pseudomonas stutzeri | Gram-Negative | 27.66 | rdd.edu.iq |

| Enterobacter aerogenes | Gram-Negative | 27.33 | rdd.edu.iq |

As of the current literature, there is no available information regarding the antifungal mechanisms of this compound.

Antiproliferative Activities of this compound in Cancer Cell Lines (e.g., Cell Viability, Migration, Invasion)

Based on a comprehensive review of existing scientific literature, there are no available studies or published data on the antiproliferative activities of this compound in cancer cell lines. Research into its effects on cancer cell viability, migration, or invasion has not been reported.

Pre-clinical In Vivo Pharmacological Studies of this compound (Non-human Models)

Investigation of this compound in Animal Models of Disease (e.g., Inflammation, Cancer, Microbial Infection)

The in vivo efficacy of this compound has been evaluated in a mouse model of influenza virus infection. nih.govresearchgate.net In this preclinical model, this compound demonstrated a clear ability to inhibit the inflammatory response induced by the mouse lung-adapted influenza strain PR8/H1N1. researchgate.net The compound significantly reduced the expression of key inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interferon-gamma-inducible protein 10 (IP-10), Monokine induced by gamma interferon (MIG), and RANTES/CCL5, which are typically stimulated by H1N1 infection. nih.govresearchgate.net This anti-inflammatory activity was observed at a range of doses. researchgate.net These findings corroborate the in vitro results, suggesting that this compound's therapeutic effect in a microbial infection model is strongly associated with its ability to modulate the host's inflammatory and innate immune signaling pathways. nih.govresearchgate.net

There are no published in vivo studies investigating the effects of this compound in animal models of cancer.

Pharmacokinetic Profile of this compound in Pre-clinical Models (ADME: Absorption, Distribution, Metabolism, Excretion)

A review of the available scientific literature indicates that the pharmacokinetic profile of this compound has not been studied. There is no published data regarding its absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

There is no information available in the current scientific literature regarding the bioavailability or systemic exposure of this compound in preclinical models.

There are no studies available in the current scientific literature that investigate the metabolic fate or biotransformation of this compound in any organismal system.

Excretion Routes of this compound Metabolites

Detailed studies specifically delineating the excretion routes of this compound metabolites in non-human models are not extensively available in the public literature. Generally, the elimination of a compound and its metabolites from the body is a critical aspect of its pharmacokinetic profile. wuxiapptec.com These investigations, often part of broader ADME (Absorption, Distribution, Metabolism, and Excretion) studies, aim to identify the primary pathways through which the substance is cleared. selvita.com

In typical preclinical in vivo ADME studies, a radiolabeled version of the test compound is administered to animal models such as mice, rats, or dogs. wuxiapptec.commediford.com Researchers then collect and analyze urine, feces, and sometimes bile to quantify the amount of the compound and its metabolites eliminated through each route. mediford.commdpi.com The main routes of excretion are the kidneys (for elimination in urine) and the biliary tract (for elimination in feces). mdpi.com For instance, mass balance studies are conducted to determine the rate and route of elimination of a parent drug and its metabolites, while biliary excretion studies are performed if a significant portion of radioactivity is found in the feces. wuxiapptec.com This data is crucial for understanding the compound's clearance mechanisms and potential for accumulation. While these are standard procedures in drug development, specific published data on the cumulative urinary and fecal excretion of this compound metabolites remains to be detailed.

Pharmacodynamic Studies of this compound in Non-human Biological Systems (e.g., Biomarker Modulation)

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. A key component of these studies is the use of biomarkers, which are measurable indicators of a biological response to a therapeutic intervention. labmanager.com These biomarkers can show that a drug has reached its target and produced a cellular response. nih.gov For example, the inhibition of specific enzymes or the modulation of inflammatory mediators like prostaglandins (B1171923) can serve as PD biomarkers. mdpi.com

While this compound has been noted for biological activities such as antibacterial effects, specific pharmacodynamic studies detailing its effect on biomarker modulation in non-human systems are not prominently featured in available research. rdd.edu.iqresearchgate.net Such studies would typically involve treating animal models or cell cultures with this compound and measuring changes in relevant biological markers. This could include assessing the levels of inflammatory cytokines, the activity of specific enzymes, or the expression of certain genes. labmanager.comnih.gov Establishing a relationship between the concentration of this compound and the response of a biomarker is essential for understanding its mechanism of action and for guiding further development. nih.gov However, at present, specific data identifying and quantifying biomarker modulation by this compound is scarce.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net These studies help in identifying the key chemical features (pharmacophores) responsible for a drug's effects and guide the modification of the compound to create more potent and selective analogues. frontiersin.org For this compound, which has shown potential antibacterial activity, comprehensive SAR studies would be invaluable for optimizing its therapeutic properties. researchgate.netresearchgate.net

Identification of Key Pharmacophoric Groups in this compound for Biological Activity

The identification of key pharmacophoric groups within the this compound molecule is a critical step in understanding its biological activity. A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its biological target. The structure of this compound, 2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-indol-3-yl]acetonitrile, contains several functional groups that could be crucial for its activity. nih.gov These include the indole (B1671886) ring, the acetonitrile (B52724) group, and the glycosidic linkage to the glucose moiety.

While specific studies pinpointing the exact pharmacophore of this compound are not detailed in the available literature, SAR analyses of other bioactive compounds provide a framework for how this could be approached. For example, studies on other heterocyclic compounds have shown that features like hydrogen bond donors/acceptors and hydrophobic centers are critical for activity. frontiersin.org A systematic modification of the this compound structure—such as altering substituents on the indole ring, changing the acetonitrile group, or modifying the sugar portion—would be necessary to determine which parts of the molecule are essential for its biological effects.

Table 1: Potential Pharmacophoric Features of this compound

| Structural Moiety | Potential Role in Biological Activity |

|---|---|

| Indole Ring | Can participate in hydrophobic or π-stacking interactions with a biological target. The nitrogen atom can act as a hydrogen bond donor. |

| Acetonitrile Group | A polar group that may be involved in hydrogen bonding or dipole-dipole interactions. |

| Glucose Moiety | The multiple hydroxyl groups can form numerous hydrogen bonds, significantly impacting solubility and target binding. |

Rational Design of this compound Analogues with Enhanced Potency or Selectivity

Rational drug design uses the knowledge of a compound's SAR to create new analogues with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. rsc.orgwho.int The synthesis of derivatives is a common strategy to explore and improve the therapeutic potential of a natural product. nih.gov

There is currently limited published research on the rational design and synthesis of this compound analogues. The process would involve synthesizing a series of new compounds where specific parts of the this compound molecule are systematically altered. mdpi.com For instance, guided by SAR findings, chemists might synthesize derivatives with different substituents on the indole ring or replace the glucose with other sugar molecules to see how these changes affect biological activity. frontiersin.org Each new analogue would then be tested in biological assays to evaluate its potency and selectivity compared to the parent compound. This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound like this compound into a potential drug candidate. dndi.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Analytical Methodologies for Cappariloside a Quantitation and Detection

Chromatographic Techniques for Cappariloside A Analysis

Chromatography is a fundamental technique for separating individual components from a mixture. researchgate.net For a compound like this compound, which is typically found within a complex matrix of other plant metabolites, chromatographic separation is an essential prerequisite for accurate analysis. nih.gov The choice of chromatographic technique depends on the analytical goal, whether it is for purification, identification, or quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound. chromatographyonline.comresearchgate.net The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. chromatographyonline.com HPLC coupled with a suitable detector, most commonly a Diode Array Detector (DAD) or UV-Vis detector, is frequently applied for the analysis of phytochemicals in plant extracts. universiteitleiden.nlembrapa.br

Several studies have utilized HPLC to analyze the chemical constituents of Capparis spinosa, where this compound is a known component. nih.govfrontiersin.org While specific, validated methods focusing exclusively on this compound are not extensively detailed in all literature, the general approaches for analyzing flavonoids and alkaloids in Capparis extracts are applicable. cabidigitallibrary.org These methods typically employ reversed-phase (RP) columns, such as C18, with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comuniversiteitleiden.nl The gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of compounds with varying polarities. universiteitleiden.nl Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard. embrapa.br

Table 1: Representative HPLC Conditions for Analysis of Compounds in Capparis spinosa Extracts

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | cabidigitallibrary.org |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | chromatographyonline.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | universiteitleiden.nlcabidigitallibrary.org |

| Detection | UV/DAD at various wavelengths (e.g., 280 nm, 355 nm) | researchgate.net |

| Temperature | Ambient to 40 °C | chromatographyonline.com |

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. researchgate.net this compound, being a large, polar glycoside, is non-volatile and cannot be directly analyzed by GC. sigmaaldrich.com To make it suitable for GC analysis, it must undergo a chemical modification process called derivatization. researchgate.netjfda-online.com

Derivatization chemically alters the analyte to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net For a compound like this compound with multiple hydroxyl (-OH) groups from its glucose moieties, a common derivatization technique is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby reducing the compound's polarity and increasing its volatility. sigmaaldrich.com

While the application of GC for this compound analysis is theoretically possible after derivatization, there is currently no specific research found in the literature detailing a validated GC method for this compound. The derivatization process itself can be complex and may require careful optimization of reaction time and temperature to ensure complete conversion without degradation. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative screening of phytochemicals in plant extracts. mdpi.combibliotekanauki.pl It operates on the same separation principle as other forms of chromatography, involving a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a flat plate) and a mobile phase (a solvent or solvent mixture). bibliotekanauki.pl

TLC is particularly useful for the initial identification of this compound in extracts of Capparis spinosa. By spotting the extract on a TLC plate and developing it with an appropriate mobile phase, the components separate based on their affinity for the stationary and mobile phases. The position of the separated compound is characterized by its retention factor (Rf) value. In one study, the TLC behavior of Cappariloside was noted, demonstrating its separation from other components.

Visualization of the separated spots can be achieved under UV light or by spraying with a visualizing reagent, such as Dragendorff's reagent for alkaloids. mdpi.com TLC can also be combined with bioassays directly on the plate (TLC-bioautography) to rapidly screen for biological activities like antioxidant capacity. researchgate.netbibliotekanauki.pl

Gas Chromatography (GC) Applications for this compound (if derivatized)

Spectrometric Methods for this compound Detection and Characterization

Spectrometric methods are used to measure the interaction of electromagnetic radiation with a sample, providing information about its structure and concentration. technologynetworks.comlibretexts.org When coupled with chromatographic techniques, spectrometry offers a powerful tool for the definitive identification and sensitive quantification of analytes like this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound in a solution. technologynetworks.comwikipedia.org The absorbance is directly proportional to the concentration of the analyte, a principle described by the Beer-Lambert law. wikipedia.org This technique is often used as a detection method in HPLC. wikipedia.org

For this compound, its structure, which contains a 1H-indole-3-acetonitrile chromophore, allows it to absorb light in the UV range. Studies have used UV spectroscopy as part of the characterization process for this compound isolated from Capparis spinosa. gre.ac.ukglycoscience.ru For quantification, a UV-Vis spectrophotometer can be used to measure the absorbance of a solution at the wavelength of maximum absorption (λmax). By creating a calibration curve with standards of known concentrations, the concentration of this compound in an unknown sample can be determined. libretexts.org While specific λmax values for this compound are not consistently reported across the literature, the general UV spectrum is a key characteristic used in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is exceptionally well-suited for detecting and quantifying trace amounts of specific compounds in complex biological matrices, such as plant extracts. nih.govresearchgate.net

LC-MS/MS has been successfully applied to the comprehensive metabolite profiling of Capparis spinosa, where this compound was identified among numerous other compounds. nih.govfrontiersin.orgresearchgate.net In LC-MS/MS analysis, after the components are separated by the LC system, they are ionized (e.g., using Electrospray Ionization - ESI) and enter the mass spectrometer. The first mass analyzer selects the parent ion (or precursor ion) corresponding to the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented, and the second mass analyzer detects the resulting fragment ions (or product ions). This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of specificity and sensitivity, allowing for reliable quantification even at very low concentrations. nih.gov

Table 2: General Parameters for LC-MS/MS Analysis of Plant Metabolites

| Parameter | Description | Reference |

|---|---|---|

| LC System | Typically a UHPLC or HPLC system with a reversed-phase C18 column. | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), often operated in both positive and negative modes to detect a wide range of compounds. | nih.gov |

| Mass Analyzer | Commonly a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). | researchgate.net |

| Acquisition Mode | Data-Dependent Acquisition (DDA) for identification or Multiple Reaction Monitoring (MRM) for targeted quantification. | nih.gov |

UV-Vis Spectroscopy for this compound Quantification

Advanced Hyphenated Techniques for this compound Profiling

Hyphenated techniques, which combine a separation technique with a spectroscopic method, provide a comprehensive analysis by physically separating components and then identifying them. researchgate.net This approach is invaluable for natural product chemistry, where extracts contain a multitude of compounds with similar properties. For a glycosidic compound like this compound, these techniques enable both isolation and definitive structural elucidation. nih.gov

The combination of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) represents one of the most powerful platforms for the analysis of natural products. researchgate.netuzh.ch This triple-hyphenated system, LC-NMR/MS, allows for the separation of compounds from a mixture, followed by the acquisition of both mass and detailed structural data in a single, integrated process. researchgate.net

The structure of this compound was originally established through a combination of these core techniques. ajol.info Researchers isolated the compound from the methanolic extract of Capparis spinosa fruits using column chromatography, a form of liquid chromatography. ajol.info Subsequently, its structure was determined using spectral methods including 1D and 2D-NMR, alongside Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Mass Spectrometry. ajol.info Later studies have re-confirmed this structure using High-Resolution ESI-MS (HR-ESI-MS) and further NMR analysis. semanticscholar.org

An integrated LC-NMR/MS system automates this process. nih.gov As the LC separates the components of an extract, peaks of interest can be analyzed directly by MS for mass information and by NMR for detailed structural mapping. researchgate.netresearchgate.net MS provides the molecular formula and fragmentation patterns, while NMR gives definitive information about the carbon-hydrogen framework and the connectivity of atoms, which is essential for identifying isomers—a common challenge in natural products. researchgate.netuzh.ch This makes the technique uniquely capable of unambiguously identifying this compound in a plant extract.

Table 1: Principles of LC, NMR, and MS in a Hyphenated System

| Technique | Principle | Role in this compound Analysis |

| Liquid Chromatography (LC) | Separates components of a mixture based on their differential distribution between a stationary phase (e.g., silica gel column) and a mobile phase (a solvent). | Isolates this compound from other phytochemicals in a Capparis species extract. ajol.info |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C) in a magnetic field to provide detailed information about molecular structure and connectivity. | Determines the precise structure of this compound, including the indole (B1671886) acetonitrile core and the attached glucose unit, and confirms stereochemistry. ajol.infosemanticscholar.org |

| Mass Spectrometry (MS) | Ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio. High-resolution MS provides highly accurate mass measurements. | Establishes the molecular formula (C₁₅H₁₈N₂O₆ for this compound) and provides fragmentation data that helps confirm the structure. ajol.infosemanticscholar.org |

Capillary Electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. researchgate.net The separation is based on differences in the analytes' size, charge, and electrophoretic mobility. thepharmajournal.comijarmps.org Its key advantages include high resolution, rapid analysis times, and minimal sample and solvent consumption. researchgate.net

While direct reports on the application of CE for the separation of this compound are not prominent, the technique is well-suited for the analysis of polar and charged compounds such as glycosides, amino acids, and organic acids, which are common in plant extracts. thepharmajournal.comscialert.net Different modes of CE can be employed depending on the nature of the analyte. ijndd.in For a neutral glycoside like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (micelles) to create a pseudo-stationary phase, would be a promising approach for separation. This method allows for the separation of neutral molecules alongside charged ones. Given its successful application for separating other phytochemicals, including flavonoids in Capparis species, CE represents a viable and powerful analytical tool for the profiling of extracts containing this compound. who.int

Table 2: Common Modes of Capillary Electrophoresis (CE)

| CE Mode | Separation Principle | Potential Application for this compound Analysis |

| Capillary Zone Electrophoresis (CZE) | Separation based on differences in charge-to-size ratio in a free electrolyte solution. | Primarily for charged molecules; limited direct applicability for the neutral this compound molecule itself, but useful for analyzing charged compounds in the same extract. researchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Separates neutral and charged analytes using micelles as a pseudo-stationary phase. Analytes partition between the micelles and the aqueous buffer. | Highly suitable for separating neutral glycosides like this compound from other components in a plant extract. ijndd.in |

| Capillary Gel Electrophoresis (CGE) | Separation based on molecular size as analytes migrate through a polymer gel matrix inside the capillary. | Primarily used for large biomolecules like proteins and DNA fragments. researchgate.net |

| Capillary Electrochromatography (CEC) | A hybrid technique combining the principles of LC and CE, using a packed capillary to achieve separation based on both electrophoretic mobility and chromatographic partitioning. | Offers an alternative selectivity for complex mixtures containing compounds with varying properties, including this compound. |

LC-NMR/MS for On-line this compound Identification

Quality Control and Standardization of this compound Extracts

The quality control and standardization of herbal extracts are essential to ensure their consistency, safety, and efficacy. This process involves a series of evaluations to confirm the identity and purity of the plant material and to quantify the concentration of active or marker compounds. semanticscholar.org For an extract derived from a plant source known to contain this compound, such as Capparis spinosa or Capparis decidua, a robust quality control protocol is necessary.

Standardization of an extract containing this compound would involve several key steps:

Botanical Authentication: Macroscopic and microscopic examination of the plant material to confirm its identity and rule out adulterants. researchgate.net

Physicochemical Analysis: Determination of parameters such as moisture content, ash values (total ash, acid-insoluble ash), and extractive values (water-soluble and alcohol-soluble). These tests help to assess the purity and quality of the raw material.

Phytochemical Screening: Qualitative tests to identify the major classes of phytochemicals present in the extract (e.g., alkaloids, glycosides, flavonoids).

Quantitation of Marker Compounds: Using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of one or more specific chemical markers. This compound could serve as a key marker compound for the standardization of extracts from Capparis spinosa fruits, ensuring that different batches of the product have a consistent chemical profile.

Safety assessments, including testing for heavy metals and pesticide residues using techniques like Atomic Absorption Spectrophotometry (AAS) and Gas Chromatography-Mass Spectrometry (GC-MS), are also critical components of a comprehensive quality control program.

Table 3: Example Physicochemical Parameters for Quality Control of Capparis decidua Stem

| Parameter | Value (% w/w) | Significance |

| Loss on Drying (Moisture Content) | 44.12 ± 0.203 | Indicates the amount of water and volatile matter; high moisture can promote microbial growth and degradation. |

| Total Ash | 8.13 ± 0.030 | Represents the total amount of inorganic material remaining after incineration. |

| Acid-Insoluble Ash | 0.50 ± 0.019 | Measures the amount of silica and other earthy materials, indicating the level of soil contamination. |

| Water-Soluble Ash | 6.03 ± 0.025 | A measure of the water-soluble inorganic salts in the sample. |

| Water-Soluble Extractive | 20.00 ± 0.135 | Indicates the amount of constituents soluble in water. |

| Alcohol-Soluble Extractive | 6.67 ± 0.127 | Indicates the amount of constituents soluble in alcohol; useful for assessing the quality of tinctures and extracts prepared with alcohol. |

| Data derived from pharmacognostical studies on Capparis decidua stem. |

Future Directions and Emerging Research Avenues for Cappariloside a

Untapped Biological Potentials and Novel Mechanistic Insights of Cappariloside A

Initial research has primarily focused on the antiviral and anti-inflammatory properties of this compound. researchgate.netnih.gov Studies have demonstrated its ability to inhibit the replication of various viruses, including influenza strains H1N1 and H3N2, as well as parainfluenza virus 3 (PIV3) and adenovirus (ADV) in vitro. researchgate.netnih.gov The compound significantly reduces the expression of pro-inflammatory cytokines and chemokines like IL-6, IP-10, MIG, and RANTES/CCL-5, which are stimulated by viral infections. researchgate.netnih.gov The proposed mechanism for this action involves the inhibition of the host's interferon (IFN) signaling pathway, specifically by suppressing the phosphorylation of STAT1. researchgate.netnih.gov

Beyond its established anti-influenza activity, the broader biological potential of this compound remains largely untapped. Research indicates it possesses broad-spectrum antibacterial properties, showing inhibitory activity against various pathogenic bacterial strains. rdd.edu.iqresearchgate.net Given that extracts from Capparis spinosa—the natural source of this compound—exhibit a wide range of pharmacological effects including antioxidant, antifungal, antitumor, and hepatoprotective activities, a significant opportunity lies in systematically evaluating this compound for these effects. frontiersin.orgnih.govmdpi.com

Future research should aim to:

Explore a wider range of therapeutic areas: Systematically screen this compound against other viral families, diverse bacterial and fungal pathogens, and various cancer cell lines.

Investigate antioxidant potential: Quantify its ability to scavenge free radicals and protect against oxidative stress, a key factor in many degenerative diseases.

Elucidate detailed mechanisms: Move beyond the initial findings on the IFN pathway to identify specific molecular targets. Understanding how this compound interacts with cellular components is crucial for optimizing its therapeutic use and designing more potent derivatives.

Table 1: Known and Potential Biological Activities of this compound

| Activity | Status | Proposed Mechanism / Area for Investigation | Citation(s) |

|---|---|---|---|

| Antiviral (Influenza) | Demonstrated | Inhibition of host IFN signaling pathway by blocking STAT1 phosphorylation. | researchgate.net, nih.gov |

| Anti-inflammatory | Demonstrated | Reduction of pro-inflammatory cytokines (IL-6, TNF-α) and chemokines. | researchgate.net, nih.gov, frontiersin.org |

| Antibacterial | Demonstrated | Broad-spectrum inhibition of pathogenic bacteria. | rdd.edu.iq, researchgate.net |

| Antifungal | Untapped Potential | C. spinosa extracts show antifungal properties; specific activity of this compound needs investigation. | mdpi.com |

| Anticancer | Untapped Potential | Other compounds from C. spinosa show antiproliferative activity; this compound should be screened. | gre.ac.uk |

| Antioxidant | Untapped Potential | C. spinosa is rich in antioxidants; direct antioxidant capacity of this compound is unknown. | |

| Hepatoprotective | Untapped Potential | C. spinosa extracts have documented hepatoprotective effects; role of this compound is unconfirmed. | frontiersin.org |

Advancements in Sustainable Production and Biosynthetic Engineering of this compound

Currently, this compound is sourced through extraction from its natural plant host, Capparis spinosa. frontiersin.orgnih.gov This method faces significant challenges common to many natural products, including low yields, variability due to environmental factors, and the high cost of purification. nih.gov To overcome these limitations and ensure a stable, cost-effective supply for research and potential commercialization, advancements in production are necessary.

The biosynthesis of glycosides like this compound in plants involves a multi-step enzymatic process. researchgate.netmassey.ac.nz It typically begins with an amino acid precursor and proceeds through intermediates like aldoximes and cyanohydrins before a final glycosylation step attaches the sugar moiety. researchgate.netmassey.ac.nzpharmacy180.com This final step is catalyzed by a UDP-glucosyltransferase. researchgate.net